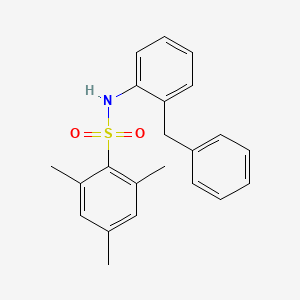
N-(2-benzylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylphenyl group attached to a benzenesulfonamide core, which is further substituted with three methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-benzylphenylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride for bromination
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE
- N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE
- N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE
Uniqueness
N-(2-BENZYLPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzylphenyl group and the three methyl groups on the benzenesulfonamide core can affect its interaction with molecular targets, potentially leading to unique properties compared to other sulfonamides.
Properties
Molecular Formula |
C22H23NO2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H23NO2S/c1-16-13-17(2)22(18(3)14-16)26(24,25)23-21-12-8-7-11-20(21)15-19-9-5-4-6-10-19/h4-14,23H,15H2,1-3H3 |
InChI Key |
HPKHINAAMCJMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


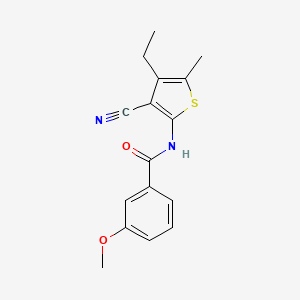
![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
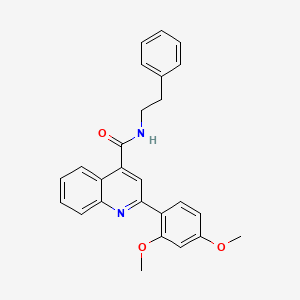
![Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976146.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10976149.png)
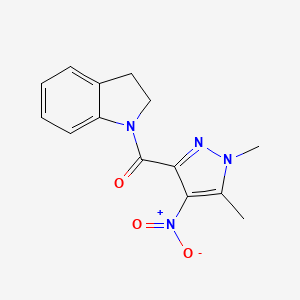
![1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10976163.png)
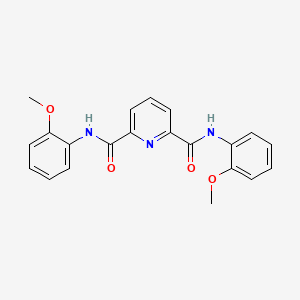

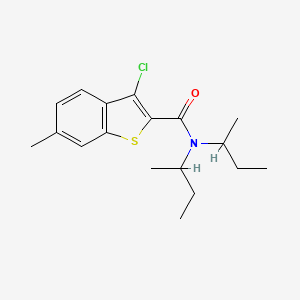
![N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10976191.png)
![3-chloro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976199.png)

![1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10976214.png)
